3-Bromo-thiochromen-2-one
Description
3-Bromo-thiochromen-2-one is a brominated derivative of thiochromenone, characterized by a sulfur atom replacing the oxygen atom in the chromenone backbone. The bromine substituent at the 3-position introduces reactivity for cross-coupling reactions, enabling further functionalization .
Properties
Molecular Formula |
C9H5BrOS |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-bromothiochromen-2-one |
InChI |
InChI=1S/C9H5BrOS/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |
InChI Key |
ZAFDVSMEZNJVSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-bromo-thiochromen-2-one with key analogs, focusing on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Bromine at C3 (as in this compound) facilitates nucleophilic aromatic substitution or Suzuki-Miyaura coupling, whereas bromine at C6 (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) directs electrophilic reactions to the C5 position due to electronic effects .
- Electron-withdrawing groups (e.g., acetyl, butyryl) at C3 enhance the electrophilicity of the lactone ring, promoting cyclization reactions .
Biological Activity: Thiazolidine-carbonyl derivatives (e.g., 6-bromo-3-[2-(4-dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one) exhibit marked cytotoxicity against cancer cell lines, attributed to their ability to intercalate DNA . Chloro and hydroxy substituents (e.g., 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) enhance antimicrobial activity by increasing membrane permeability .
Synthetic Utility :
- 3-Acetyl-6-bromo-2H-chromen-2-one serves as a versatile scaffold for synthesizing pyrazole and pyridine derivatives via condensation with hydrazines or ammonium acetate .
- Butyryl-substituted analogs are precursors for fluorescent coumarin dyes due to their extended conjugation .
Structural and Crystallographic Insights
- Crystallography Tools: SHELX and ORTEP-3 programs are widely used for determining and visualizing the crystal structures of brominated chromenones. For instance, SHELXL enables precise refinement of halogen-bonding interactions in brominated derivatives .
- Validation : Structure validation protocols (e.g., PLATON) ensure the accuracy of bond lengths and angles, critical for understanding substituent effects on molecular packing .
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